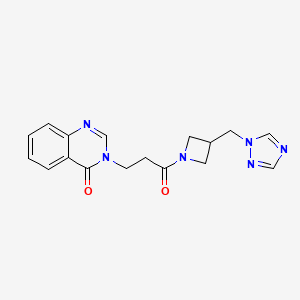
3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Studies
Synthesis and Antimicrobial Activity
A range of azetidinones derivatives, including compounds similar in structure to the queried chemical, have been synthesized and tested for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, indicating their potential as antimicrobial agents. The synthesis process often involves the condensation of quinazolin-4(3H)-ones with chloroacetyl chloride in the presence of triethyl amine, which is then characterized by several spectroscopic methods before being evaluated for antimicrobial effectiveness (S. Lokh, Wala, & Dinesh S. Patel, 2013).
Antihypertensive and Anti-inflammatory Activities
Potential Hypotensive Agents
Research has identified quinazolinones derivatives as potential hypotensive agents, showing a range of blood pressure lowering effects in experimental models. The synthesis of these compounds involves several steps, including condensation and Mannich reactions, with the final products evaluated for their hypotensive activity. Some compounds have demonstrated significant blood pressure reduction, highlighting their potential therapeutic applications in hypertension management (Ashok Kumar, M. Tyagi, & V. Srivastava, 2003).
Anti-inflammatory Activity
Novel quinazolin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity. The synthesized compounds exhibited varying degrees of inhibition of edema, with some showing comparable activity to standard drugs at different dosages. This research underscores the potential of quinazolin-4-one derivatives in developing new anti-inflammatory agents (Ashok Kumar & C. S. Rajput, 2009).
Anticancer Activity
Anticancer Activity Screening
A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, including urea derivatives, have been synthesized and evaluated for their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds showed significant cytotoxicity, indicating their potential as anticancer agents. The research highlights the importance of structural features in the anticancer activity of these compounds and provides a basis for further development of anticancer therapies (B. N. Reddy et al., 2015).
Eigenschaften
IUPAC Name |
3-[3-oxo-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c24-16(22-7-13(8-22)9-23-11-18-10-20-23)5-6-21-12-19-15-4-2-1-3-14(15)17(21)25/h1-4,10-13H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAUKDOPCBYWCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2440952.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2440954.png)
![2-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2440956.png)

![N-[(4-Fluorophenyl)methyl]-5-[(4-methylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2440959.png)
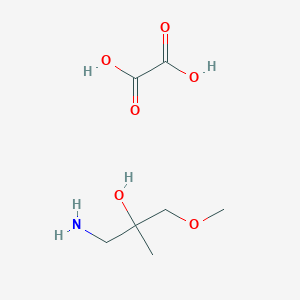
![2-Methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine;dihydrochloride](/img/structure/B2440962.png)
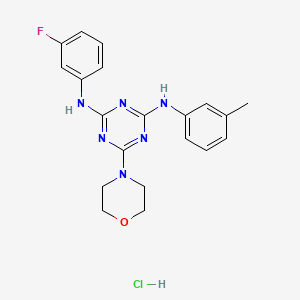
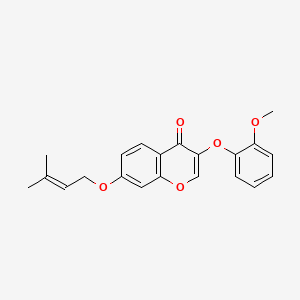
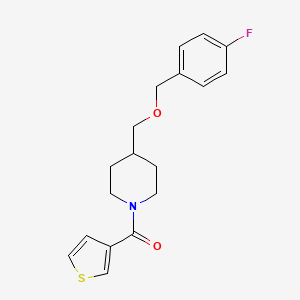
![ethyl 2-(5-chlorothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2440970.png)

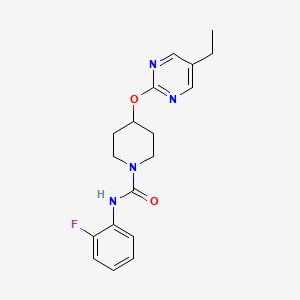
![6-methyl-3-{[4-(3-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2440975.png)